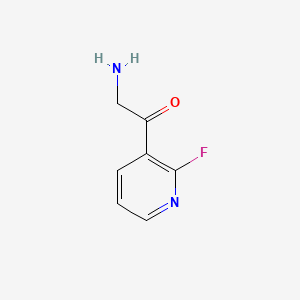

2-Amino-1-(2-fluoro-3-pyridinyl)ethanone

Description

Structure

3D Structure

Properties

CAS No. |

136592-45-5 |

|---|---|

Molecular Formula |

C7H7FN2O |

Molecular Weight |

154.144 |

IUPAC Name |

2-amino-1-(2-fluoropyridin-3-yl)ethanone |

InChI |

InChI=1S/C7H7FN2O/c8-7-5(6(11)4-9)2-1-3-10-7/h1-3H,4,9H2 |

InChI Key |

QTQNOGOJRZLFNA-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(N=C1)F)C(=O)CN |

Synonyms |

Ethanone, 2-amino-1-(2-fluoro-3-pyridinyl)- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 2 Amino 1 2 Fluoro 3 Pyridinyl Ethanone

Established Synthetic Pathways for the Core Structure of 2-Amino-1-(2-fluoro-3-pyridinyl)ethanone

Traditional synthetic routes to this compound rely on multi-step sequences that meticulously build the molecule. These pathways often involve the initial formation of a functionalized pyridine (B92270) ring, followed by the introduction of the aminoethanone side chain.

Aminoacetylation Approaches for Ethanone (B97240) Moiety Formation

The introduction of the α-amino ketone group is a critical step in the synthesis. Chiral α-amino ketones are valuable structural motifs found in numerous bioactive molecules and serve as versatile building blocks for further chemical transformations. nih.gov One established method involves the palladium-catalyzed asymmetric arylation of in-situ generated α-keto imines. nih.gov This approach offers a direct pathway to chiral acyclic α-amino ketones with high stereocontrol. nih.gov The process can utilize C-acyl N-sulfonyl-N,O-aminals as precursors to the reactive α-keto imine intermediate. nih.gov The palladium catalyst in these reactions can play multiple roles, including acting as a Lewis acid to facilitate the formation of the α-keto imine and activating both the imine and an arylboronic acid for the key carbon-carbon bond-forming step. nih.gov

Another strategy involves the reaction of a suitably substituted pyridyl organometallic species with an appropriate electrophile to construct the ethanone side chain. These methods often require careful control of reaction conditions to prevent side reactions and ensure high yields.

Regioselective Halogenated Pyridine Precursor Routes

The use of pre-functionalized halogenated pyridines is a cornerstone of many synthetic strategies, as the halogen atom serves as a versatile handle for subsequent cross-coupling reactions. nih.gov The regioselective halogenation of pyridine rings can be challenging due to the electron-deficient nature of the heterocycle, which often necessitates harsh reaction conditions. nih.govchemrxiv.org

Strategies to achieve regioselectivity include:

Directed Metalation: The use of directing groups allows for deprotonation and subsequent halogenation at a specific position. For instance, the inductive effect of a fluorine atom can direct metalation to the adjacent C-3 position. acs.org

Ring-Opening/Ring-Closing Sequences: A novel approach involves the temporary transformation of the pyridine into a more reactive Zincke imine intermediate. chemrxiv.org This allows for highly regioselective halogenation under mild conditions before the pyridine ring is reformed. chemrxiv.org This method has been successfully applied to the synthesis of diverse 3-halopyridines. chemrxiv.org

Phosphonium (B103445) Salt Displacement: Specially designed phosphine (B1218219) reagents can be installed at the 4-position of pyridines, forming phosphonium salts that can then be displaced by halide nucleophiles. nih.govresearchgate.netchemrxiv.org This strategy provides access to 4-halopyridines and is suitable for late-stage functionalization of complex molecules. nih.govresearchgate.net

Once the halogenated pyridine precursor is obtained, with a halogen at the 3-position, the ethanone moiety can be introduced via reactions like the palladium-catalyzed acylation.

Strategies for Introducing the Fluoro-Substituent onto the Pyridine Ring

The introduction of a fluorine atom onto the pyridine ring is a crucial step that significantly influences the molecule's properties. nih.gov Several methods exist for this transformation, each with its advantages and limitations.

Electrophilic Fluorination: This method involves the direct reaction of a pyridine derivative with an electrophilic fluorine source. Reagents like Selectfluor® have been used to fluorinate 1,2-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. nih.govnih.gov Another powerful reagent, silver(II) fluoride (B91410) (AgF2), allows for the direct C-H fluorination of pyridines, showing high selectivity for the position adjacent to the nitrogen atom. orgsyn.orgpkusz.edu.cnacs.org This reaction is tolerant of various functional groups and proceeds at or near ambient temperature. orgsyn.org

Nucleophilic Aromatic Substitution (SNAr): This is a common method for introducing fluorine, typically involving the displacement of a leaving group, such as a chloro or nitro group, by a fluoride ion. acs.orgacs.org The reaction of 2-chloropyridine (B119429) with potassium bifluoride at high temperatures is a known process to produce 2-fluoropyridine (B1216828). google.com The reactivity in SNAr reactions is often higher for fluoropyridines compared to chloropyridines, which can be advantageous for subsequent functionalization steps. acs.org Pyridine N-oxides are also valuable precursors; they can be converted into 2-pyridyltrialkylammonium salts, which serve as excellent substrates for nucleophilic fluorination. acs.orgnih.gov

Balz-Schiemann Reaction: An improved Balz-Schiemann reaction can be used to convert aminopyridines into fluoropyridines. google.com This involves diazotization of the amino group in the presence of a fluoride source, followed by thermal decomposition of the resulting diazonium salt. google.com

| Method | Reagent/Precursor | Key Features | Citations |

| Electrophilic Fluorination | AgF2 | Direct C-H fluorination, high regioselectivity for the 2-position, tolerant of functional groups. | orgsyn.orgpkusz.edu.cnacs.org |

| Selectfluor® | Fluorination of dihydropyridine (B1217469) intermediates. | nih.govnih.gov | |

| Nucleophilic Substitution | 2-Chloropyridine | Reaction with KHF2 at high temperatures. | google.com |

| Pyridine N-Oxide | Formation of a reactive pyridyltrialkylammonium salt intermediate. | acs.orgnih.gov | |

| Balz-Schiemann Type | Aminopyridine | Diazotization followed by fluorination. | google.com |

Development of Novel and Green Synthesis Methodologies

Reflecting the broader trends in chemical synthesis, recent research has focused on developing more sustainable and efficient routes to this compound and related structures. These efforts center on catalytic innovations and the design of one-pot or multicomponent reactions.

Catalytic Innovations in Synthetic Protocols

Transition metal catalysis, particularly with palladium and copper, has revolutionized the synthesis of pyridine derivatives. nih.gov These catalysts enable bond formations under milder conditions and with greater efficiency than traditional methods.

Palladium-Catalyzed Reactions: Palladium catalysts are extensively used for C-N and C-C bond-forming reactions. Palladium-catalyzed amination is a powerful method for synthesizing aminopyridines from halopyridines. nih.govresearchgate.net Similarly, palladium-catalyzed aminocarbonylation can be used to construct amide functionalities, demonstrating the versatility of these catalysts in building complex molecules. d-nb.info The activation of palladium(II) precatalysts can sometimes be enhanced by additives like enolizable ketones. nsf.gov

Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and efficient alternative for amination and amidation reactions. nih.govresearchgate.netacs.org Copper(I)-catalyzed amination using aqueous ammonia (B1221849) under mild conditions has been developed for the synthesis of various aminopyridines. researchgate.net Copper-catalyzed C-H amination of 2-arylpyridines has also been achieved with high regioselectivity. rsc.org These methods are often tolerant of a wide range of functional groups. acs.orgacs.org

| Catalyst System | Reaction Type | Substrates | Key Advantages | Citations |

| Palladium | Amination | Halopyridines, Amines | High efficiency for C-N bond formation. | nih.govresearchgate.net |

| Arylation of α-keto imines | C-acyl N,O-aminals, Arylboronic acids | Asymmetric synthesis of α-amino ketones. | nih.gov | |

| Aminocarbonylation | Iodoalkenes, Amines | Direct synthesis of carboxamides. | d-nb.info | |

| Copper | Amination | Bromopyridines, Aqueous Ammonia | Mild conditions, cost-effective. | researchgate.net |

| Amidation | 3-Amino-4-chloropyridine, Aryl halides | High-yielding route to N-aryl aminopyridines. | nih.govacs.org | |

| C-H Amination | 2-Arylpyridines, NH-heterocycles | High regioselectivity, atom economy. | rsc.org |

One-Pot and Multicomponent Reaction Sequences

Several MCRs have been developed for the synthesis of substituted pyridines. nih.gov For example, the reaction of aldehydes, ketones, malononitrile, and ammonium (B1175870) acetate (B1210297) can yield highly functionalized 2-amino-3-cyanopyridines. nih.gov While a specific MCR for this compound is not prominently reported, the principles of MCRs can be applied to its synthesis. For instance, a tandem reaction involving the nucleophilic addition of a phosphite (B83602) to an imine followed by condensation has been used to synthesize dihydroisoquinolin-1-ylphosphonates, showcasing a multicomponent approach to complex heterocycles. beilstein-journals.org

Similarly, one-pot procedures, such as a ring-opening, halogenation, and ring-closing sequence for pyridines, streamline synthetic pathways by avoiding the isolation of intermediates. chemrxiv.org The development of a copper-catalyzed three-component aminofluorination of alkenes provides a direct entry to diverse β-fluoroalkylamines, highlighting the potential for developing similar convergent strategies for the target molecule. nih.gov The synthesis of tetrazole-linked imidazo[1,5-a]pyridines has been achieved through a sequence involving an azido-Ugi MCR followed by a cyclization step, demonstrating the power of combining MCRs with subsequent transformations. acs.org

These advanced methodologies offer promising avenues for the more efficient and environmentally benign production of this compound and its derivatives, facilitating their application in pharmaceutical research and development.

Microwave-Assisted Synthesis Enhancements

The application of microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved purity of the final products. In the context of synthesizing heterocyclic compounds like this compound and its derivatives, microwave-assisted synthesis offers significant advantages over conventional heating methods. tandfonline.com

Microwave heating facilitates rapid and uniform heating of the reaction mixture, which can accelerate reaction rates for processes like nucleophilic aromatic substitution, a key step in the synthesis of many fluorinated pyridines. For instance, in the synthesis of related aminopyridine acetamides, microwave irradiation has been shown to reduce reaction times and improve yields. nih.gov Similarly, the synthesis of 5-aminopyrazol-4-yl ketones is achieved rapidly and efficiently using microwave dielectric heating. nih.gov One-pot multicomponent reactions, such as the Mannich reaction to form β-amino ketones, are also significantly enhanced under microwave irradiation, often proceeding in a solvent-free manner with high efficiency. rasayanjournal.co.in

The synthesis of various nitrogen-containing heterocycles, such as pyrazoles and imidazoles, has been successfully achieved with microwave assistance, demonstrating the broad applicability of this technology in generating libraries of complex molecules in a time-efficient manner. tandfonline.comyoutube.com These examples strongly suggest that the synthesis of this compound and its subsequent derivatization can be significantly optimized through the use of microwave technology.

| Reaction Type | Substrates | Conditions (Conventional) | Yield (Conventional) | Conditions (Microwave) | Yield (Microwave) | Reference |

|---|---|---|---|---|---|---|

| Pyrazolone Synthesis | Hydrazine derivatives, β-keto esters | Refluxing MeOH, 10 h | Not specified | 300 W, 2-4 min | 62-89% | tandfonline.com |

| 5-Aminopyrazolone Synthesis | β-ketonitriles, N,N'-diphenylformamidine, hydrazine | Thermal heating, 4 h | 80% | 130°C, 2 min | 88% | tandfonline.com |

| β-Amino Ketone Synthesis (Mannich Reaction) | Acetophenone, Benzaldehyde, Aniline | Not specified | Not specified | 80°C, 5 min, solvent-free | High | rasayanjournal.co.in |

Derivatization and Analog Synthesis of this compound

The presence of multiple reactive sites in this compound makes it an ideal candidate for the synthesis of a diverse range of analogs. The primary amine, the ketone carbonyl group, and the pyridine ring are all amenable to chemical modification.

Functionalization at the Amine Group

The primary amino group of this compound is a key site for derivatization, allowing for the introduction of a wide variety of functional groups through acylation, alkylation, and the formation of Schiff bases.

N-Acylation: The amine can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids with appropriate coupling agents to form the corresponding amides. These reactions are fundamental in medicinal chemistry for creating peptidomimetic structures and for modifying the physicochemical properties of the parent molecule. bath.ac.uk The use of isopropenyl esters activated by heterogeneous acid catalysts provides a smooth route to N-arylamides in high yields. researchgate.net Continuous-flow methods using acetonitrile (B52724) as both a reagent and solvent have also been developed for N-acetylation, offering a safer and more sustainable approach. nih.gov

N-Alkylation: Alkylation of the amino group can be achieved using alkyl halides or through reductive amination. This modification introduces alkyl substituents that can influence the compound's lipophilicity and steric profile.

Schiff Base Formation: The primary amine can condense with aldehydes and ketones to form imines, also known as Schiff bases. These dynamic covalent bonds are useful for creating more complex molecular architectures and can be further reduced to stable secondary amines.

| Acylating Agent | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Isopropenyl Acetate | DBU | None (neat) | Not specified | Quantitative | researchgate.net |

| Acetonitrile | Alumina | Acetonitrile | 200 °C | Good | nih.gov |

| Carboxylic Acids | Deoxyfluorinating reagent (BT-SCF3) | Not specified | Mild | High | researchgate.net |

Modifications of the Ethanone Carbonyl Moiety

The ethanone carbonyl group is another versatile handle for derivatization, allowing for a range of transformations that can significantly alter the structure and properties of the molecule.

Reduction to Alcohols: The ketone can be reduced to the corresponding secondary alcohol using various reducing agents such as sodium borohydride. This introduces a new chiral center, and stereoselective reduction methods can be employed to favor the formation of a specific enantiomer. nih.gov

Olefination Reactions: The carbonyl group can be converted to an alkene through olefination reactions. The Wittig reaction, for example, uses a phosphonium ylide to replace the carbonyl oxygen with a carbon-carbon double bond.

Condensation Reactions: The Knoevenagel condensation involves the reaction of the ketone with an active methylene (B1212753) compound in the presence of a base, leading to the formation of a new carbon-carbon double bond. This reaction is a powerful tool for constructing more complex molecular frameworks. organic-chemistry.org

Systematic Substitutions on the Pyridine Ring

The fluorine atom on the pyridine ring is a key feature of the molecule, but it can also serve as a leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of other substituents at the 2-position. The electron-withdrawing nature of the acetyl group and the pyridine nitrogen facilitates such substitutions. A patent for the preparation of 2-aminopyridine (B139424) derivatives describes a process involving the substitution of a fluorine atom with a hydrazino group, followed by reduction to an amino group, highlighting the feasibility of such transformations. google.com Another patent details the preparation of 2-amino-3-fluoropyridine (B1272040) from 2,3-difluoro-5-chloropyridine via an ammonification reaction. google.com

Stereoselective Synthesis of Chiral Analogues

The synthesis of single-enantiomer drugs is of paramount importance in the pharmaceutical industry. Chiral analogues of this compound can be prepared through several stereoselective strategies.

Stereoselective Reduction of the Ketone: As mentioned earlier, the reduction of the ketone carbonyl group can be performed using chiral catalysts or reagents to produce a specific enantiomer of the corresponding alcohol. This approach has been successfully used in the synthesis of chiral β-amino alcohols. nih.gov

Chiral Pool Synthesis: Enantiomerically pure starting materials from the chiral pool, such as amino acids, can be used to construct chiral analogues. For example, fluorinated β-amino acid derivatives have been synthesized stereoselectively from fluorinated imidoyl chlorides and ester enolates. nih.gov The synthesis of enantiomerically enriched 2-amino-, 2,3-diamino-, and 2-amino-3-hydroxypropylphosphonates has been achieved starting from N-protected (aziridin-2-yl)methylphosphonates. mdpi.com

Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity in various reactions. For instance, palladium-catalyzed fluorination of unactivated C(sp³)–H bonds has been used for the stereoselective synthesis of chiral β-fluoro α-amino acids. acs.orgacs.org

| Strategy | Key Reaction | Chiral Source/Catalyst | Outcome | Reference |

|---|---|---|---|---|

| Stereoselective Reduction | Reduction of β-enamino esters | (-)-8-Phenylmenthol (chiral auxiliary) | Diastereoselective formation of β-fluoroalkyl β-amino acid derivatives | nih.gov |

| Chiral Pool Synthesis | Regiospecific aziridine (B145994) ring-opening | Enantiomerically enriched N-protected (aziridin-2-yl)methylphosphonates | Enantiomerically enriched functionalized aminophosphonates | mdpi.com |

| Asymmetric Catalysis | Pd(II)-catalyzed C(sp³)–H fluorination | Chiral quinoline-based ligand | Enantiopure anti-β-fluoro-α-amino acids | acs.org |

Mechanistic Investigations and Reaction Kinetics Involving 2 Amino 1 2 Fluoro 3 Pyridinyl Ethanone

Fundamental Reaction Pathways and Intermediate Species Elucidation

The reaction pathways of 2-Amino-1-(2-fluoro-3-pyridinyl)ethanone are largely dictated by the interplay of its functional groups: the amino group, the fluoro-substituted pyridine (B92270) ring, and the ethanone (B97240) moiety. While specific literature on the reaction pathways of this exact compound is limited, plausible mechanisms can be inferred from the behavior of related aminopyridines and fluoro-substituted aromatic ketones.

One fundamental pathway involves the amino group acting as a nucleophile. For instance, in reactions with electrophiles, the initial step is often the formation of a resonance-stabilized intermediate. The electron-donating nature of the amino group can enhance the reactivity of the pyridine ring towards electrophilic substitution, although the deactivating effect of the fluorine atom and the acetyl group must also be considered.

In transformations involving the ketone group, the formation of enolates or enols as intermediates is a common pathway. Under basic conditions, deprotonation of the α-carbon can lead to an enolate, which can then participate in a variety of reactions, including alkylation and aldol (B89426) condensations. The fluorine atom's electron-withdrawing nature can influence the acidity of the α-protons, thereby affecting the rate of enolate formation.

Another significant reaction pathway is the involvement of the pyridine nitrogen. It can be protonated in acidic media, which in turn can modify the reactivity of the entire molecule. Furthermore, the pyridine ring can participate in metal-catalyzed cross-coupling reactions, a common strategy for the synthesis of more complex derivatives.

Intermediate species in these reactions can be transient and highly reactive. For example, in nucleophilic aromatic substitution reactions, Meisenheimer complexes may be formed as intermediates. In photochemical reactions, excited states of the molecule could lead to different reaction pathways, such as C-F or C-H bond activation, as has been observed with other fluorinated pyridines. nih.gov

Detailed Studies on Electrophilic and Nucleophilic Reactivity Profiles

The electrophilic and nucleophilic reactivity of this compound is a key aspect of its chemical character.

Nucleophilic Reactivity: The primary site of nucleophilicity is the amino group. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers. The nucleophilicity of the amino group is, however, modulated by the electronic effects of the fluoro-substituted pyridine ring. The electron-withdrawing fluorine atom and the pyridine nitrogen can decrease the electron density on the amino group, thereby reducing its nucleophilicity compared to a simple aniline. Despite this, the amino group remains a reactive center for reactions such as acylation, alkylation, and diazotization. The pyridine nitrogen itself can also act as a nucleophile, particularly in reactions with strong electrophiles or in its role as a ligand in coordination chemistry.

Electrophilic Reactivity: The primary electrophilic center of the molecule is the carbonyl carbon of the ethanone group. The electronegative oxygen atom polarizes the C=O bond, making the carbon atom susceptible to nucleophilic attack. The presence of the electron-withdrawing 2-fluoro-3-pyridinyl group further enhances the electrophilicity of the carbonyl carbon. nih.gov This makes the compound reactive towards a wide range of nucleophiles, including organometallic reagents, hydrides, and amines.

The pyridine ring itself can exhibit electrophilic character, particularly at the carbon atoms bearing the fluorine and acetyl substituents. Nucleophilic aromatic substitution, where a nucleophile replaces the fluorine atom, is a plausible reaction, especially with strong nucleophiles. The stability of the resulting intermediate, often a Meisenheimer complex, plays a crucial role in the feasibility of such reactions.

Kinetic Studies of Key Transformation Reactions and Rate-Limiting Steps

For reactions involving nucleophilic attack on the carbonyl carbon, the rate of reaction would be expected to follow second-order kinetics, being first order in both the ketone and the nucleophile. The rate-limiting step in such reactions is typically the initial attack of the nucleophile on the carbonyl carbon to form a tetrahedral intermediate.

In the case of electrophilic aromatic substitution on the pyridine ring, the rate-limiting step is usually the formation of the sigma complex (arenium ion). The rate of this reaction would be influenced by the nature of the electrophile and the electronic properties of the substituted pyridine ring.

For nucleophilic aromatic substitution, the rate-limiting step can be either the formation of the Meisenheimer complex or its subsequent decomposition to products, depending on the specific reactants and conditions.

Illustrative Kinetic Data for a Hypothetical Reaction:

Below is a hypothetical data table illustrating the kind of kinetic data that could be obtained for the reaction of this compound with a generic nucleophile.

| Reactant Concentration (mol/L) | Initial Rate (mol/L·s) |

| [Ketone] = 0.1, [Nucleophile] = 0.1 | 1.5 x 10⁻⁴ |

| [Ketone] = 0.2, [Nucleophile] = 0.1 | 3.0 x 10⁻⁴ |

| [Ketone] = 0.1, [Nucleophile] = 0.2 | 3.0 x 10⁻⁴ |

This data is illustrative and does not represent actual experimental results.

Solvent Effects and Catalysis in Reactions of the Compound

Solvent and catalyst choice can profoundly influence the outcome of reactions involving this compound.

Solvent Effects: The polarity of the solvent can affect reaction rates and equilibria. For reactions involving the formation of charged intermediates, such as in SN1-type reactions or reactions proceeding through ionic intermediates, polar protic or aprotic solvents are generally preferred as they can stabilize these species. For instance, in nucleophilic substitution reactions, polar aprotic solvents like DMF or DMSO can accelerate the reaction rate by solvating the cation while leaving the nucleophile relatively free. Pyridine itself is generally not a good solvent for S_N2 reactions as it can act as a nucleophile. reddit.com

Catalysis: A wide range of catalysts can be employed to promote reactions of this compound.

Acid Catalysis: In reactions involving the carbonyl group, such as acetal (B89532) formation, acid catalysts (e.g., p-toluenesulfonic acid) are used to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

Base Catalysis: For reactions proceeding through an enolate intermediate, such as aldol condensations, a base is required to deprotonate the α-carbon.

Metal Catalysis: Transition metal catalysts, particularly palladium and rhodium complexes, are instrumental in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new C-C and C-N bonds. For example, Rh(III)-catalyzed C-H activation of imines formed from 2-aminopyridines has been reported. nih.gov

Organocatalysis: Chiral organocatalysts can be used to achieve enantioselective transformations, as discussed in the next section.

The use of reagents like pyridinium (B92312) poly(hydrogen fluoride) can serve as both a solvent and a fluorinating agent in certain reactions. acs.org

Stereochemical Course and Enantioselective Transformations

The ethanone moiety of this compound presents a prochiral center at the carbonyl carbon. This allows for the possibility of stereoselective and enantioselective transformations to produce chiral products, which are of significant interest in medicinal chemistry and materials science.

The reduction of the ketone to the corresponding alcohol, 2-amino-1-(2-fluoro-3-pyridinyl)ethanol, can lead to the formation of a new stereocenter. The use of chiral reducing agents, such as those derived from boranes (e.g., CBS catalysts) or chiral metal hydrides, can afford one enantiomer of the alcohol in high enantiomeric excess.

Similarly, the α-carbon of the ketone can be functionalized enantioselectively. For example, enantioselective alkylation of the corresponding enolate can be achieved using chiral phase-transfer catalysts or by employing chiral auxiliaries.

The development of enantioselective catalytic methods is a major focus in modern organic synthesis. For instance, iridium-catalyzed asymmetric hydrogenation has been successfully used for the synthesis of chiral tetrahydroquinoxaline derivatives, demonstrating the potential for such transformations in related heterocyclic systems. rsc.org Furthermore, photoredox catalysis has been utilized for the carbofluorination of dehydroalanine (B155165) derivatives to produce α-fluoro-α-amino acids, highlighting advanced methods for creating stereocenters in fluorinated amino compounds. nih.gov

The stereochemical outcome of these reactions is highly dependent on the catalyst, substrate, and reaction conditions. The precise control over stereochemistry is crucial for the synthesis of biologically active molecules where only one enantiomer may exhibit the desired therapeutic effect.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 2 Amino 1 2 Fluoro 3 Pyridinyl Ethanone

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For 2-Amino-1-(2-fluoro-3-pyridinyl)ethanone (molecular formula: C₇H₇FN₂O), HRMS would be used to verify its exact mass.

The expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A match within a very low tolerance (typically < 5 ppm) provides strong evidence for the compound's elemental formula. Fragmentation patterns observed in the mass spectrum, induced by techniques like Collision-Induced Dissociation (CID), would further help in structural elucidation by showing the loss of specific fragments (e.g., loss of CO, NH₂, or the aminomethyl group).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

NMR spectroscopy is the most powerful technique for determining the detailed structure of a molecule in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential to fully characterize this compound.

Proton NMR Spectroscopic Investigations

A ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. For this compound, one would expect to see distinct signals for the protons on the pyridine (B92270) ring and the methylene (B1212753) (-CH₂-) and amine (-NH₂) groups.

Pyridine Ring Protons: Three distinct signals would be expected in the aromatic region, with their chemical shifts and coupling patterns (doublets, doublets of doublets) dictated by their positions relative to the nitrogen, fluorine, and acetylamino substituents.

Methylene Protons (-CH₂-): A singlet would be expected for the two protons of the ethanone's methylene group.

Amine Protons (-NH₂-): A broad singlet is typically observed for the amine protons, which can exchange with deuterium (B1214612) in a D₂O shake experiment, causing the signal to disappear.

Carbon-13 NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. For this molecule, seven distinct carbon signals are anticipated.

Carbonyl Carbon (C=O): This would appear as a downfield signal, typically in the 190-200 ppm range.

Pyridine Ring Carbons: Five signals would be present. The carbon directly bonded to the fluorine atom would show a large coupling constant (¹JCF), appearing as a doublet. Other carbons will also show smaller couplings to fluorine (²JCF, ³JCF).

Methylene Carbon (-CH₂-): A signal for the aliphatic methylene carbon would be observed at a higher field (further upfield).

A hypothetical data table for the expected ¹³C NMR shifts is presented below.

| Atom | Expected Chemical Shift (ppm) | Expected Multiplicity (due to F) |

| C=O | 190 - 200 | s |

| C-F | 155 - 165 | d (¹JCF) |

| C-N (pyridinyl) | 145 - 155 | d (²JCF) |

| C-H (pyridinyl) | 120 - 140 | d or dd |

| C-H (pyridinyl) | 120 - 140 | d or dd |

| C-C=O (pyridinyl) | 115 - 125 | d (²JCF) |

| -CH₂- | 40 - 50 | s |

| Note: 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets. Exact values and coupling constants require experimental data. |

Fluorine-19 NMR for Fluorine Environment Characterization

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom and is an indispensable tool for characterizing fluorinated compounds. biophysics.orgnih.gov Since there is only one fluorine atom in this compound, the ¹⁹F NMR spectrum would show a single resonance. The chemical shift of this signal provides information about the electronic nature of the pyridine ring. Furthermore, this signal would be split into a multiplet due to coupling with the nearby protons on the ring (³JHF and ⁴JHF), providing valuable structural confirmation. biophysics.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

N-H Stretch: The primary amine (-NH₂) would show two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

C-H Stretch: Aromatic C-H stretches would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methylene group would be just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band for the ketone carbonyl group is expected in the range of 1680-1700 cm⁻¹.

C=C and C=N Stretches: Vibrations from the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.

C-F Stretch: A strong band corresponding to the carbon-fluorine bond stretch is typically found in the 1000-1200 cm⁻¹ range.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous data on bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding involving the amine and carbonyl groups). This analysis would confirm the planarity of the pyridine ring and reveal the conformation of the aminoethanone side chain relative to the ring, offering insights that are not available from solution-state NMR.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Molecular Orbital Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for probing the electronic structure of molecules like this compound. This method provides insights into the electronic transitions between different molecular orbitals, which are influenced by the molecule's specific arrangement of chromophores and auxochromes. The pyridine ring, along with its substituents—the amino group, the fluorine atom, and the ethanone (B97240) group—collectively determines the molecule's absorption characteristics.

The UV-Vis spectrum of a molecule is governed by the promotion of electrons from occupied molecular orbitals to unoccupied ones. For aromatic and heterocyclic compounds such as this compound, the most significant transitions are typically the π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are generally characterized by high molar absorptivity (ε). The n → π* transitions, which are typically of lower energy and intensity, involve the promotion of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygen of the carbonyl group) to an antibonding π* orbital.

Theoretical and computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in elucidating the electronic transitions and molecular orbital compositions of such compounds. researchgate.netresearchgate.net These computational approaches allow for the calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the prediction of UV-Vis absorption maxima (λmax). researchgate.net

For this compound, the presence of the amino group (an auxochrome) and the acetyl group (a chromophore) on the fluorinated pyridine ring is expected to lead to a complex UV-Vis spectrum with distinct absorption bands. The amino group, being an electron-donating group, and the acetyl group, an electron-withdrawing group, can participate in intramolecular charge transfer (ICT) upon electronic excitation.

Detailed Research Findings from Theoretical Studies

In the absence of direct experimental UV-Vis spectra for this compound in the public domain, theoretical studies on analogous aminopyridine and substituted pyridine derivatives provide a robust framework for understanding its electronic properties. researchgate.nettsijournals.com Computational analyses of 2-aminopyridine (B139424), for instance, have been performed to understand its electronic absorption and fluorescence properties. researchgate.net Studies on various aminopyridine isomers using DFT have shown good correlation between calculated and experimental spectra, validating the use of these theoretical methods. researchgate.net

The electronic transitions are significantly influenced by the nature and position of substituents on the pyridine ring. The fluorine atom, being highly electronegative, can modulate the energy levels of the molecular orbitals. The amino group is known to cause a bathochromic (red) shift in the absorption bands of aromatic systems due to the extension of the conjugated system by its lone pair of electrons. Conversely, the acetyl group also extends the conjugation. The interplay of these substituents on the pyridine ring dictates the final spectral outlook.

The solvent environment is also a critical factor influencing the position and intensity of absorption bands. youtube.combiointerfaceresearch.com Polar solvents can interact with the ground and excited states of the molecule to different extents, leading to shifts in λmax. For n → π* transitions, a hypsochromic (blue) shift is often observed in polar solvents due to the stabilization of the non-bonding orbital. For π → π* transitions, a bathochromic shift is more common in polar solvents. youtube.com

Interactive Data Table: Theoretical UV-Vis Spectral Data for this compound in Different Solvents

The following table presents plausible theoretical UV-Vis absorption data for this compound, as predicted by TD-DFT calculations in different solvent environments. This data is derived from trends observed in related substituted pyridine compounds. biointerfaceresearch.comresearchgate.net

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Assigned Transition |

| Hexane | 1.88 | 285 | 15,000 | π → π |

| Hexane | 1.88 | 340 | 2,500 | n → π |

| Ethanol (B145695) | 24.55 | 295 | 18,000 | π → π |

| Ethanol | 24.55 | 330 | 2,000 | n → π |

| Water | 80.10 | 298 | 19,500 | π → π |

| Water | 80.10 | 325 | 1,800 | n → π |

Molecular Orbital Analysis

A deeper understanding of the electronic transitions can be gained from analyzing the molecular orbitals involved. The primary electronic transition is typically from the HOMO to the LUMO. In molecules like this compound, the HOMO is expected to have significant contributions from the π-system of the pyridine ring and the lone pair of the amino group. The LUMO is likely to be a π* orbital with significant contributions from the pyridine ring and the carbonyl group of the ethanone substituent.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's electronic excitability. A smaller gap generally corresponds to a longer wavelength of absorption. Substituents that decrease the HOMO-LUMO gap will cause a bathochromic shift in the spectrum.

Interactive Data Table: Theoretical Frontier Molecular Orbital Energies for this compound

This table provides hypothetical but representative values for the frontier molecular orbital energies calculated using DFT methods, based on data for similar aromatic amines and ketones. researchgate.net

| Molecular Orbital | Energy (eV) in Gas Phase | Energy (eV) in Ethanol |

| LUMO+1 | -0.5 | -0.6 |

| LUMO | -1.8 | -2.0 |

| HOMO | -6.0 | -6.1 |

| HOMO-1 | -7.2 | -7.3 |

| HOMO-LUMO Gap | 4.2 | 4.1 |

The data illustrates that the solvent polarity can have a modest effect on the energies of the frontier orbitals and the HOMO-LUMO gap, which in turn influences the absorption wavelengths as shown in the previous table. The slight decrease in the HOMO-LUMO gap in ethanol compared to the gas phase is consistent with the observed bathochromic shift for the π → π* transition.

Biochemical and Biological Interaction Studies of 2 Amino 1 2 Fluoro 3 Pyridinyl Ethanone Mechanistic Focus

Applications in Chemical Synthesis and Methodology Development

Utilization as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The primary and most well-documented application of 2-Amino-1-(2-fluoro-3-pyridinyl)ethanone and its analogs is as a key building block in the synthesis of fused heterocyclic systems, particularly imidazo[1,2-a]pyridines. tci-thaijo.orgresearchgate.net This class of compounds is of significant interest in medicinal chemistry due to their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. tci-thaijo.org

The synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold typically proceeds via the Groebke-Blackburn-Bienaymé reaction or similar multicomponent reactions, where the 2-aminopyridine (B139424) moiety of the starting material reacts with an aldehyde and an isocyanide. Alternatively, a classic approach involves the condensation reaction between a 2-aminopyridine derivative and an α-haloketone (a variation of the Chichibabin reaction). The title compound contains both the necessary 2-aminopyridine group and a ketone, which can be α-halogenated in situ or used to form an enolate for subsequent reactions.

The fluorine atom at the 2-position of the pyridine (B92270) ring influences the electronic properties of the molecule, which can enhance reaction rates and affect the biological activity of the final products. Research on related structures has shown that substituted imidazo[1,2-a]pyridines can be developed into potential inhibitors of enzymes like Rab geranylgeranyl transferase. nih.gov The versatility of this compound allows for the introduction of diverse substituents, enabling the creation of large libraries of compounds for drug discovery and development. google.com

Table 1: Key Reactions Involving 2-Aminopyridine Ketone Scaffolds

| Reaction Type | Reactants | Product Scaffold | Significance |

|---|---|---|---|

| Annulation/Cyclocondensation | 2-Aminopyridine derivative, α-Haloketone | Imidazo[1,2-a]pyridine | Core reaction for synthesizing a major class of bioactive heterocycles. organic-chemistry.org |

| Multicomponent Reaction | 2-Aminopyridine derivative, Aldehyde, Isocyanide | 3-Amino-imidazo[1,2-a]pyridine | Atom-economical and efficient method for creating substituted derivatives. researchgate.net |

Role in the Development of Novel Organic Reaction Methodologies

This compound and related aminopyridine ketones are important substrates for the development and optimization of new synthetic methodologies, particularly those focused on efficiency, sustainability, and atom economy.

While these studies may use various substituted acetophenones and 2-aminopyridines to demonstrate the new methodology, this compound is an ideal substrate for such modern synthetic strategies. Its inherent reactivity is well-suited for these innovative, often metal-catalyzed or catalyst-free, green chemistry approaches aimed at building complex heterocyclic libraries. organic-chemistry.org

Table 2: Modern Synthetic Methodologies for Imidazo[1,2-a]pyridine Synthesis

| Methodology | Key Features | Substrate Type | Reference |

|---|---|---|---|

| Ultrasound-Assisted Iodine Catalysis | Green solvent (water), short reaction time, high yields. | 2-Aminopyridines, Acetophenones, Dimedone | nih.gov |

| CsF-Celite Mediated One-Pot Synthesis | Simplified workup, high efficiency, reusable catalyst support. | 2-Aminopyridines, Acetophenones | tci-thaijo.org |

Application as a Precursor or Intermediate for Functional Materials

Beyond its role in medicinal chemistry, this compound serves as an intermediate for the synthesis of functional organic materials. The resulting imidazo[1,2-a]pyridine derivatives are known to possess remarkable fluorescence properties. tci-thaijo.org This characteristic makes them suitable for applications in materials science, particularly as imaging agents.

Specifically, certain imidazo[1,2-a]pyridine scaffolds have been investigated and applied as probes for imaging amyloid plaques in the brain, which are associated with neurodegenerative diseases like Alzheimer's. tci-thaijo.org The photophysical properties of these molecules can be fine-tuned by altering the substituents on the heterocyclic core. Therefore, starting from a versatile precursor like this compound, chemists can design and synthesize a variety of fluorescent probes with tailored absorption and emission spectra for specific biological imaging applications.

Integration into Supramolecular Chemistry Architectures

The field of supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. While the molecular structure of this compound possesses features conducive to forming such assemblies—namely hydrogen bond donors (the amino group) and acceptors (the ketone oxygen and pyridine nitrogen)—there is currently limited specific information in the scientific literature detailing its direct integration into complex supramolecular architectures like metal-organic frameworks (MOFs) or host-guest systems. The potential for this compound to act as a ligand or a building block in supramolecular chemistry is plausible due to its functional groups, but specific examples of this application are not prominently documented in available research.

Future Research Directions and Unexplored Avenues for 2 Amino 1 2 Fluoro 3 Pyridinyl Ethanone

Advanced Strategies for Enantioselective Synthesis

The presence of a stereogenic center in 2-Amino-1-(2-fluoro-3-pyridinyl)ethanone necessitates the development of robust enantioselective synthetic methods to access single enantiomers, which are crucial for pharmaceutical applications. While methods for the synthesis of racemic α-amino ketones are established, future research must focus on asymmetric strategies. acs.orgrsc.org

Organocatalysis stands out as a primary avenue for investigation. The use of chiral catalysts, such as proline and its derivatives or Cinchona alkaloids, has proven effective in the asymmetric α-amination and other transformations of carbonyl compounds. nih.govyoutube.com Specifically, chiral phosphoric acids could be explored to catalyze the addition of an amine source to a suitable precursor, a strategy that has been successful for generating other chiral amino acids. typeset.io Another promising route is the palladium-catalyzed asymmetric arylation of α-keto imines, which could be adapted for this specific target. nih.gov These methods offer practical and highly stereocontrolled pathways to chiral α-amino ketones. nih.gov

Future work should involve screening a variety of catalyst systems to optimize enantiomeric excess (ee) and yield. A comparative study, such as the one proposed in the table below, would be essential.

Table 1: Proposed Catalytic Systems for Enantioselective Synthesis

| Catalyst Type | Specific Example(s) | Potential Advantages | Research Questions |

| Organocatalysis | Proline, (S)-CPA, Cinchona Alkaloids acs.orgnih.govnih.gov | Metal-free, lower toxicity, readily available catalysts. | What is the optimal catalyst loading and solvent? Can it overcome potential substrate inhibition? |

| Transition-Metal | Pd(TFA)₂ with chiral phosphine-oxazoline ligands nih.gov | High turnover numbers, broad substrate scope. | How does the fluorine substituent affect catalyst coordination and reactivity? |

| Chemoenzymatic | Transaminase with kinetic resolution acs.orgnih.gov | High enantioselectivity, mild reaction conditions. | Can a suitable transaminase be identified or engineered for this specific substrate? |

Deeper Exploration of Reaction Mechanisms under Non-Standard Conditions

Investigating the synthesis of this compound under non-standard conditions could reveal novel mechanistic pathways and potentially lead to improved reaction efficiency or selectivity.

Photochemical synthesis is a particularly intriguing avenue. Photoinduced reactions, using specific LED wavelengths, have been developed for the synthesis of α-amino ketones from nitroarenes and α-hydroxy ketones. acs.org The α-aminoketone structure itself can act as a photobase generator or participate in photocleavage, suggesting a rich and complex photochemistry to be explored. researchgate.netacs.org Similarly, the photochemistry of related enaminones involves diverse transformations like cycloadditions and electrocyclizations, hinting at the potential for novel, light-induced reactions with the target molecule. researchgate.net

Microfluidic reactors offer another frontier. These systems provide enhanced heat and mass transfer, allowing for safer handling of highly reactive intermediates and precise control over reaction parameters. elveflow.comrsc.org For fluorination reactions, which can be aggressive, or for multistep syntheses, microfluidics can enable processes that are difficult to control in bulk, such as in-line purification via microfluidic distillation. nih.govacs.org

Table 2: Investigating Non-Standard Reaction Conditions

| Condition | Technology | Key Parameters to Investigate | Potential Outcomes |

| Photochemical | LED Irradiation acs.org | Wavelength (e.g., 390, 440, 456 nm), photocatalyst, solvent. | Discovery of novel reaction pathways, improved yields, ketone-retention amination. acs.org |

| Microwave | Microwave Reactor | Temperature, pressure, reaction time. | Accelerated reaction rates, improved yields for nucleophilic substitution on the pyridine (B92270) ring. nih.gov |

| Microfluidic | Flow Reactor elveflow.comnih.gov | Flow rate, channel geometry, mixing efficiency. | Enhanced safety, higher yields, potential for automated multi-step synthesis. nih.gov |

Expansion of Computational Modeling to Predict Novel Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reactivity of complex molecules. For this compound, DFT calculations can elucidate the influence of the electron-withdrawing fluorine atom and the pyridine nitrogen on the molecule's electronic structure and reactivity. researchgate.netresearchgate.net

Future studies should employ DFT to calculate global and local reactivity descriptors. nih.govscielo.org.mx Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict the molecule's susceptibility to nucleophilic or electrophilic attack. researchgate.net Molecular Electrostatic Potential (MESP) maps and Fukui functions can identify specific atomic sites prone to reaction. nih.govmdpi.com This is critical for predicting the outcomes of further functionalization, for instance, whether substitution will occur on the pyridine ring or at the α-carbon. Such computational insights provide a theoretical basis for the rational design of new derivatives and reactions. mdpi.com

Table 3: Hypothetical DFT-Calculated Reactivity Descriptors

| Parameter | Hypothetical Value | Implication for Reactivity |

| HOMO-LUMO Gap | Low (e.g., < 5 eV) | High chemical reactivity and polarizability. researchgate.net |

| Partial Charge on C2 | Highly positive | Prone to nucleophilic aromatic substitution (SNAr), a common reaction for 2-fluoropyridines. nih.govrsc.org |

| Partial Charge on α-Carbon | Negative | Site for potential electrophilic attack after enolization/enamine formation. |

| MESP Minimum | Near Pyridine Nitrogen | Indicates the primary site for protonation or hydrogen bonding. mdpi.com |

Identification of Unexplored Biological Targets and Interaction Modalities

The 2-fluoropyridine (B1216828) and related pyridopyrimidine scaffolds are privileged structures in medicinal chemistry, frequently appearing in potent kinase inhibitors. nih.gov Derivatives of pyrido[2,3-d]pyrimidines, structurally related to the target compound, have shown inhibitory activity against a range of kinases, including tyrosine kinases (TKs), CDKs, and PI3K. nih.gov Furo[2,3-d]pyrimidine derivatives are also known to inhibit Tie-2 and VEGFR-2 kinases. researchgate.net

Given this precedent, this compound should be investigated as a foundational scaffold for novel kinase inhibitors. The α-aminoketone group serves as a versatile handle for constructing more complex molecules designed to fit into the ATP-binding pocket of various kinases. The fluorine atom can enhance binding affinity and modulate metabolic stability. nih.govmdpi.com Future research should involve synthesizing a library of derivatives and screening them against panels of cancer-relevant kinases.

Table 4: Potential Biological Target Classes for Investigation

| Target Class | Specific Examples | Rationale for Screening |

| Cyclin-Dependent Kinases (CDKs) | CDK2, CDK4/6 | Pyridine and pyrazolopyridine derivatives are known CDK2 inhibitors. nih.govnih.gov |

| Receptor Tyrosine Kinases (RTKs) | VEGFR-2, EGFR, HER2 | Furopyrimidine and pyrrolopyrimidine scaffolds with fluoro-phenyl groups show potent RTK inhibition. researchgate.netmdpi.com |

| Non-Receptor Tyrosine Kinases | ABL Kinase | Pyrido[2,3-d]pyrimidine derivatives are known inhibitors of the Bcr-Abl fusion protein. nih.gov |

| Viral Enzymes | HIV Reverse Transcriptase | Di(arylamino)-3-fluoropyridine derivatives are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov |

Synergistic Research with Emerging Technologies in Chemical Sciences

The exploration of this compound and its derivatives can be massively accelerated by integrating emerging technologies. A synergistic workflow combining machine learning (ML), high-throughput screening (HTS), and automated synthesis is a powerful future direction.

Machine learning models can be trained on existing reaction data to predict reaction outcomes, yields, and optimal conditions, thereby reducing the experimental burden. nih.govprinceton.edurjptonline.org This predictive power is invaluable for planning the synthesis of a large library of derivatives. These libraries can then be physically synthesized using automated platforms, potentially incorporating microfluidics for speed and efficiency. elveflow.comnih.gov

Finally, the synthesized compound libraries can be rapidly evaluated for biological activity using HTS methods. enamine.net For enzymatic targets like kinases or transaminases, well-established HTS assays, often based on fluorescence, can quickly identify promising hit compounds from thousands of candidates. nih.govresearchgate.net This integrated "design-build-test-learn" cycle, powered by modern technologies, represents the most efficient path to unlocking the full potential of the this compound scaffold.

Q & A

Q. What are the key synthetic routes for 2-Amino-1-(2-fluoro-3-pyridinyl)ethanone, and how do reaction conditions influence yield?

Synthesis typically involves nucleophilic substitution or condensation reactions. For example, halogenated pyridine precursors (e.g., 3-fluoro-2-chloropyridine) may react with amino ketone derivatives under controlled temperatures (60–80°C) in polar aprotic solvents like DMF or acetonitrile. Catalysts such as Pd-based systems can enhance regioselectivity for the fluorine-substituted pyridine ring . Purification via column chromatography or recrystallization is critical to achieve >95% purity. Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent side reactions.

Q. How should researchers characterize the physical and chemical properties of this compound?

Key characterization methods include:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm fluorine position and amino-ketone connectivity.

- Mass spectrometry (HRMS) for molecular weight validation (expected m/z ~154.14 g/mol) .

- Thermogravimetric analysis (TGA) to assess thermal stability (decomposition >280°C) .

- pKa determination (predicted ~2.45) via potentiometric titration to inform solubility in aqueous buffers .

Q. What safety protocols are recommended for handling this compound?

While specific toxicological data are limited, general precautions include:

- Avoiding inhalation/contact using PPE (gloves, lab coats, goggles).

- Working in fume hoods with adequate ventilation (airflow >0.5 m/s) .

- Storing in sealed containers under inert gas (e.g., N₂) to prevent oxidation.

- Disposal via certified hazardous waste facilities due to potential fluorinated byproducts .

Advanced Research Questions

Q. How does the fluorine substituent at the 3-pyridinyl position affect biological activity?

Fluorine’s electronegativity enhances binding affinity to targets like G protein-coupled receptors (GPCRs) by forming polar interactions with active-site residues. Comparative studies with non-fluorinated analogs (e.g., 2-amino-1-(3-pyridinyl)ethanone) show reduced IC₅₀ values in receptor assays, suggesting fluorine’s role in improving pharmacodynamic properties . Molecular docking simulations further reveal fluorine’s contribution to hydrophobic pocket stabilization .

Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) studies?

Contradictions often arise from fluorination’s dual impact on electronic and steric effects. To address this:

- Synthesize positional isomers (e.g., 2-fluoro vs. 4-fluoro derivatives) and compare activity .

- Use QSAR models incorporating Hammett constants (σ) and steric parameters (Es) to quantify substituent effects .

- Validate hypotheses via mutagenesis studies on target proteins (e.g., replacing serine with alanine to test hydrogen-bonding interactions) .

Q. How can researchers design assays to evaluate the compound’s interaction with neurological targets?

- In vitro : Radioligand displacement assays using [³H]-labeled glutamate or serotonin receptors to measure Ki values .

- In silico : Molecular dynamics simulations (e.g., 100-ns trajectories) to assess binding stability in metabotropic glutamate receptor subtypes .

- In vivo : Behavioral assays (e.g., forced swim test) in rodent models to correlate receptor modulation with phenotypic changes. Dose-response curves should account for blood-brain barrier permeability, guided by logP calculations (predicted ~1.2 for this compound) .

Q. What analytical techniques are optimal for detecting degradation products during stability studies?

- HPLC-MS/MS with C18 columns and 0.1% formic acid mobile phase to separate and identify hydrolytic/byproduct peaks.

- Accelerated stability testing (40°C/75% RH for 4 weeks) to simulate long-term storage, with degradation kinetics analyzed via Arrhenius plots .

- 19F NMR to track fluorine retention, a critical quality attribute for bioactivity .

Comparative and Methodological Questions

Q. How do structural analogs (e.g., chloro or thienyl derivatives) compare in reactivity and application?

- Chloro analogs : Higher electrophilicity but lower metabolic stability due to dehalogenation risks .

- Thienyl analogs : Enhanced π-π stacking in aromatic enzyme pockets but reduced solubility .

- Trifluoromethyl derivatives : Improved lipophilicity (logP ~2.1) for CNS penetration but synthetic complexity increases .

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.